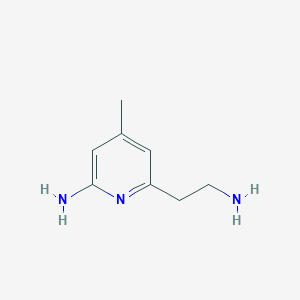

6-(2-Aminoethyl)-4-methylpyridin-2-amine

Description

6-(2-Aminoethyl)-4-methylpyridin-2-amine is a pyridine derivative featuring a 4-methyl group and a 2-aminoethyl substituent at the 6-position of the pyridine ring. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., using 2,5-dimethylpyrrole groups) and chromatographic purification, as seen in related analogues . The presence of the aminoethyl side chain enhances hydrogen-bonding capacity, which may influence binding affinity to biological targets .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-methylpyridin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-6-4-7(2-3-9)11-8(10)5-6/h4-5H,2-3,9H2,1H3,(H2,10,11) |

InChI Key |

ZKZHBVOLFTWRDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Derivatives

- 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (9): This compound, radiolabeled with fluorine-18 ([¹⁸F]9), demonstrated specific binding to iNOS in LPS-treated mice, making it a promising PET radiotracer . Its fluoropropyl substituent improves lipophilicity, enhancing blood-brain barrier penetration compared to the hydrophilic aminoethyl group in the target compound.

- 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18) and 6-(4-Fluorobutyl)-4-methylpyridin-2-amine (20): These analogues showed reduced iNOS inhibition potency compared to 9, highlighting the importance of substituent length and fluorine positioning .

Chiral and Enantiomeric Analogues

- (S)-6-(2-Amino-2-(3-(2-(6-amino-4-methylpyridin-2-yl)ethyl)phenyl)ethyl)-4-methylpyridin-2-amine (3S) and (R)-enantiomer (3R): These enantiomers exhibited distinct optical rotations ([α]²⁰_D = +72.1° vs. −79.2°) and differential binding to nNOS, with 3S showing higher selectivity . The phenyl-ethyl linkage introduces steric effects absent in the aminoethyl-substituted parent compound.

Heterocyclic Modifications

- 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(2-chlorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine (8b): Incorporation of a pyrrolidine ring and chloro substituent improved nNOS inhibition (IC₅₀ < 50 nM) by introducing additional hydrophobic interactions .

Aminoethyl vs. Methylthio Derivatives

- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33): The methylthio group enhances electron density but reduces solubility, limiting its utility in aqueous biological systems compared to aminoethyl derivatives .

Structural and Physicochemical Properties

Key Research Findings

- PET Imaging Potential: [¹⁸F]9 showed 10% radiochemical yield and specific lung uptake in LPS-induced mice, outperforming non-fluorinated analogues .

- Enantiomer Selectivity: 3S exhibited 10-fold higher nNOS binding than 3R, emphasizing the role of stereochemistry .

- Hydrophobic vs. Polar Groups: Methylthio derivatives (e.g., 33) exhibited poor solubility, whereas aminoethyl/pyrrolidine-containing compounds (e.g., 8b) achieved sub-50 nM potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.